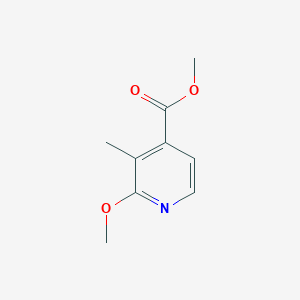
Methyl 2-methoxy-3-methylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-3-methylisonicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is also known by its IUPAC name, methyl 2-methoxy-3-methylpyridine-4-carboxylate. This compound is primarily used in research and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-3-methylisonicotinate can be synthesized through several methods. One common method involves the esterification of 2-methoxy-3-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methoxy-3-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-3-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential therapeutic properties and its role in drug development.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of methyl 2-methoxy-3-methylisonicotinate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to influence various biochemical processes . For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the methoxy group at the 2-position.
Methyl isonicotinate: Similar but without the methyl group at the 3-position.
Methyl 3-methylisonicotinate: Lacks the methoxy group at the 2-position.
Uniqueness
Methyl 2-methoxy-3-methylisonicotinate is unique due to the presence of both a methoxy group at the 2-position and a methyl group at the 3-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
methyl 2-methoxy-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-5-10-8(6)12-2/h4-5H,1-3H3 |
Clave InChI |
NCBUJYDEPUIUBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


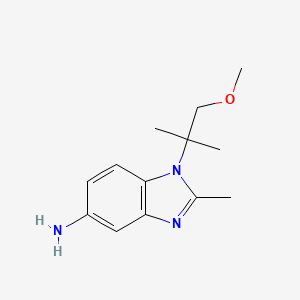
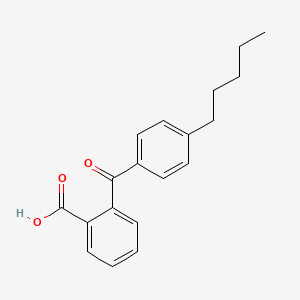
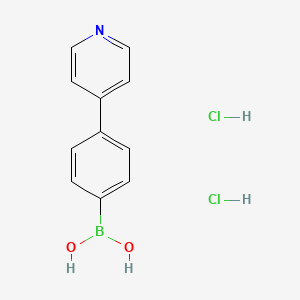

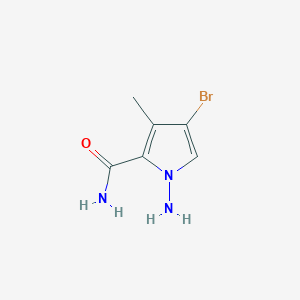
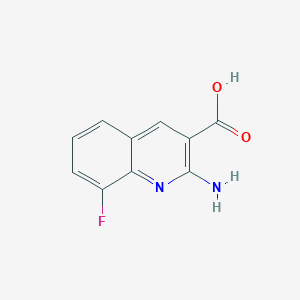
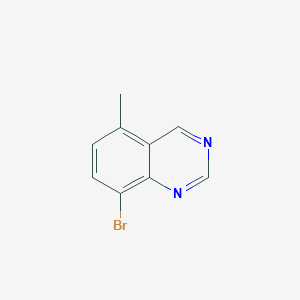
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
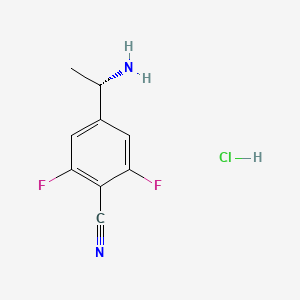
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)
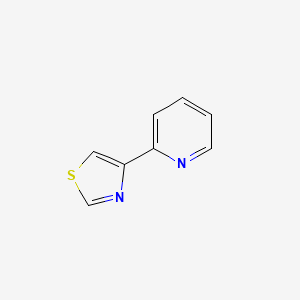
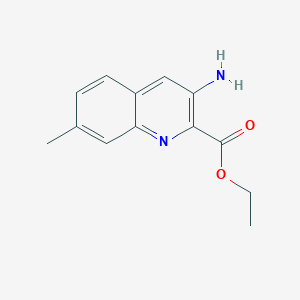
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)
